molecular formula C12H16Cl2O B14765923 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol

1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol

Cat. No.: B14765923
M. Wt: 247.16 g/mol
InChI Key: OYRNYMKFRQUOAT-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further bonded to a dichloroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol typically involves the reaction of 4-(tert-butyl)phenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The dichloro groups can be reduced to form a dihydroxy compound.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products:

    Oxidation: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroacetone.

    Reduction: 1-(4-(Tert-butyl)phenyl)-2,2-dihydroxyethanol.

    Substitution: 1-(4-(Tert-butyl)phenyl)-2,2-diaminoethanol or 1-(4-(Tert-butyl)phenyl)-2,2-dithioethanol.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol exerts its effects involves interactions with cellular components. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dichloroethanol moiety may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the dichloroethanol moiety.

    4-tert-Butylbenzoyl chloride: Contains a tert-butylphenyl group with a benzoyl chloride functional group.

    4-tert-Butylacetophenone: Features a tert-butylphenyl group with an acetophenone moiety.

Uniqueness: 1-(4-(Tert-butyl)phenyl)-2,2-dichloroethanol is unique due to the presence of both the tert-butylphenyl and dichloroethanol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C12H16Cl2O

Molecular Weight

247.16 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C12H16Cl2O/c1-12(2,3)9-6-4-8(5-7-9)10(15)11(13)14/h4-7,10-11,15H,1-3H3

InChI Key

OYRNYMKFRQUOAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(Cl)Cl)O

Origin of Product

United States

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